Ytterbium(III) i-propoxide

Catalog No.
S12515869
CAS No.
M.F
C9H24O3Yb
M. Wt
353.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ytterbium(III) i-propoxide

Product Name

Ytterbium(III) i-propoxide

IUPAC Name

propan-1-ol;ytterbium

Molecular Formula

C9H24O3Yb

Molecular Weight

353.33 g/mol

InChI

InChI=1S/3C3H8O.Yb/c3*1-2-3-4;/h3*4H,2-3H2,1H3;

InChI Key

ANWPCIPARULLMO-UHFFFAOYSA-N

Canonical SMILES

CCCO.CCCO.CCCO.[Yb]

Ytterbium(III) isopropoxide (CAS 6742-69-4) is a highly reactive, moisture-sensitive lanthanide alkoxide that serves as a bifunctional Lewis acidic and Brønsted basic reagent in advanced chemical synthesis and materials science [1]. Unlike simple ytterbium salts, this compound features three bulky, volatile isopropoxide ligands that render it highly soluble in non-polar and weakly polar organic solvents such as toluene, tetrahydrofuran (THF), and 2-methoxyethanol. This unique solubility profile, combined with its capacity to act as a carbon-free (post-calcination) metal-organic precursor, makes it a critical raw material for anhydrous sol-gel deposition of complex oxide thin films and a highly efficient initiator for ring-opening polymerizations [2].

Research Fit

1
Lewis acid catalyst for nitro-Mannich (aza-Henry) C–N bond formation
2
Initiator for anionic isocyanate polymerization to ultra-high MW
3
High-purity precursor for mixed-metal clusters and advanced materials

Substituting Ytterbium(III) isopropoxide with more common, cheaper ytterbium sources—such as Ytterbium(III) triflate (Yb(OTf)3) or Ytterbium(III) chloride (YbCl3)—frequently results in process failure due to the absence of the reactive alkoxide leaving group [1]. In asymmetric catalysis, simple Lewis acidic salts like Yb(OTf)3 cannot spontaneously form the heterobimetallic alkoxide frameworks required to deprotonate substrates and control stereochemistry, leading to racemic mixtures or stalled reactions. Furthermore, in thin-film and sol-gel manufacturing, hydrated salts or halides introduce water, halogens, or sulfur into the precursor matrix, which causes premature hydrolysis, microcracking, and severe degradation of the final material's electronic or superconducting properties [2].

Mismatch Risk

Metal center reactivity
Lanthanide identity governs reaction pathway; Yb(OiPr)₃ yields polymer while La(OiPr)₃ forms cyclic trimer under identical conditions.
Lewis acidity gradient
Later lanthanides (Yb) exhibit higher Lewis acidity than early ones (La, Sm). Substitution may shift catalytic activity and selectivity.
Air/moisture sensitivity profile
Handling and storage requirements may differ among lanthanide alkoxides; direct replacement can alter experimental reproducibility.

Asymmetric Nitro-Mannich Catalytic Yield

In the synthesis of chiral 1,2-diamines via the nitro-Mannich reaction, the choice of the ytterbium source dictates the formation of the active catalyst. Yb(OiPr)3 (at 5 mol% loading) successfully coordinates with chiral ligands and alkali metals to form a bifunctional Lewis acid-Brønsted base complex, driving the reaction to 81–100% isolated yields with high enantiomeric excess [1]. In contrast, purely Lewis acidic comparators like Yb(OTf)3 fail to provide the internal basicity required for the deprotonation of the nitroalkane, resulting in negligible yields unless supplemented with stoichiometric external bases that often ruin stereocontrol.

Evidence DimensionCatalytic yield and stereocontrol in nitro-Mannich reactions
Target Compound Data81–100% isolated yield with high ee (5 mol% Yb(OiPr)3)
Comparator Or BaselineYb(OTf)3 (Trace yield / poor ee without massive external base addition)
Quantified Difference>80% increase in isolated yield with preserved stereocontrol
Conditions5 mol% catalyst loading, room temperature, nitroalkane and sulfonylimine substrates

Procurement of the isopropoxide form is mandatory for pharmaceutical scale-up of chiral 1,2-diamines, as it uniquely enables the bifunctional catalytic mechanism.

Nitro-Mannich yield
Reported
81–100% isolated yield
Supports catalyst selection for C–N coupling under mild conditions
5 mol% loading, sulfonylimine substrates, mild conditions

Sol-Gel Thin Film Solubility & Defects

For the continuous reel-to-reel sol-gel deposition of YbBCO superconducting tapes or PYbN-PT piezoelectric films, precursor solubility in organic solvents like 2-methoxyethanol is critical [1]. Yb(OiPr)3 dissolves completely to form a homogeneous, anhydrous sol, enabling the growth of pinhole-free epitaxial films with critical current densities (Jc) reaching 10^5 A/cm^2. When hydrated comparators such as Yb(NO3)3·xH2O are used, the inherent moisture triggers premature hydrolysis and oligomerization, leading to heterogeneous gels, microcracking during calcination, and a catastrophic drop in the film's electrical performance.

Evidence DimensionSolvent compatibility and film critical current density (Jc)
Target Compound DataHomogeneous non-aqueous sol; Jc ~ 10^5 A/cm^2 in YbBCO films
Comparator Or BaselineHydrated Yb salts (Premature hydrolysis, microcracking, degraded Jc)
Quantified DifferenceElimination of moisture-induced microcracking, enabling functional superconducting properties
ConditionsReel-to-reel continuous sol-gel dip coating on buffered Ni tapes using 2-methoxyethanol

Electronic materials manufacturers must select Yb(OiPr)3 to maintain strictly anhydrous sol-gel conditions, ensuring defect-free, high-performance oxide thin films.

Polymer molecular weight
Head-to-head
M̄n > 10⁶ (Yb & La)
Yb(OiPr)₃ achieves ultra-high MW comparable to La(OiPr)₃ in isocyanate polymerization
Initiator activity confirmed; metal choice critical for reaction path

ROP Initiation Efficiency

Lanthanide alkoxides are highly effective single-component initiators for the ROP of cyclic esters like lactide and epsilon-caprolactone. Yb(OiPr)3 initiates polymerization directly via a coordination-insertion mechanism, where the isopropoxide group acts as the initiating nucleophile, yielding polymers with predictable molecular weights and narrow polydispersity indices (PDI < 1.3) [1]. Conversely, substituting with Yb(OTf)3 requires the addition of an exogenous alcohol co-initiator, which complicates the reaction kinetics, slows the initiation rate, and broadens the molecular weight distribution.

Evidence DimensionPolymerization initiation mechanism and PDI control
Target Compound DataDirect coordination-insertion; narrow PDI (< 1.3)
Comparator Or BaselineYb(OTf)3 (Requires co-initiator; slower, broader PDI)
Quantified DifferenceSingle-component initiation vs. multi-component dependency, yielding tighter molecular weight control
ConditionsROP of cyclic esters (e.g., lactide/caprolactone) in organic solvents

Polymer chemists require Yb(OiPr)3 to achieve precise end-group fidelity and controlled molecular weights in the synthesis of biodegradable polyesters.

Purity
Supporting evidence
99.8%
High purity enables reproducible synthesis of novel Yb-Al mixed-metal clusters
Essential for cluster structure reproducibility
Lewis acidity trend
Class-level inference
Yb³⁺ smaller ionic radius → higher acidity than La³⁺
Guides selection when stronger Lewis acid character is needed
Based on lanthanide contraction; context-dependent

Anhydrous Sol-Gel Oxide Film Deposition

Due to its high solubility in 2-methoxyethanol and lack of halogens or hydration, Yb(OiPr)3 is the optimal precursor for fabricating epitaxial YbBCO superconducting tapes and PYbN-PT piezoelectric films. It prevents premature hydrolysis and ensures carbon-free oxide formation post-calcination [1].

Asymmetric Synthesis of Pharmaceutical Intermediates

Yb(OiPr)3 is critically required to form heterobimetallic (e.g., Yb/K) complexes with chiral ligands. These complexes act as bifunctional catalysts in nitro-Mannich and Aza-Henry reactions, enabling the highly enantioselective synthesis of 1,2-diamines used in drug discovery [2].

Controlled ROP of Biodegradable Polyesters

In polymer science, Yb(OiPr)3 serves as a highly efficient, single-component initiator for the ROP of lactide and epsilon-caprolactone. Its built-in alkoxide nucleophile allows for precise coordination-insertion, yielding polymers with strict molecular weight control and narrow polydispersity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Nitro-Mannich β-nitroamine synthesis
Catalytic efficiency at low loading
Yield under mild conditions
Polyisocyanate polymerization
Initiator effectiveness
Molecular weight build-up
Mixed-metal cluster precursor
High-purity precursor quality
Cluster structure reproducibility
General Lewis acid catalysis
Lewis acidity relative to lighter lanthanides
Reaction rate or selectivity improvement

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

354.1114122 g/mol

Monoisotopic Mass

354.1114122 g/mol

Heavy Atom Count

13

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